6-[4-(Allyloxy)phenyl]-3-amino-4-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]thieno[2,3-B]pyridine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-[4-(Allyloxy)phenyl]-3-amino-4-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]thieno[2,3-B]pyridine-2-carboxamide is a complex organic compound characterized by the presence of trifluoromethyl groups and a thienopyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[4-(Allyloxy)phenyl]-3-amino-4-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]thieno[2,3-B]pyridine-2-carboxamide typically involves multiple steps, starting with the preparation of the thienopyridine core. This core can be synthesized through a series of condensation reactions involving appropriate starting materials.
Industrial Production Methods
Industrial production of this compound may involve scaling up the synthetic routes used in laboratory settings. This includes optimizing reaction conditions to ensure high yields and purity. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
6-[4-(Allyloxy)phenyl]-3-amino-4-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]thieno[2,3-B]pyridine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly involving the trifluoromethyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
6-[4-(Allyloxy)phenyl]-3-amino-4-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]thieno[2,3-B]pyridine-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 6-[4-(Allyloxy)phenyl]-3-amino-4-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]thieno[2,3-B]pyridine-2-carboxamide involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, the compound can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
- 6-[4-(Allyloxy)phenyl]-3-amino-N-(4-ethoxyphenyl)-4-(trifluoromethyl)thieno[2,3-B]pyridine-2-carboxamide
- 6-[4-(Allyloxy)phenyl]-3-amino-N-(4-methoxyphenyl)-4-(trifluoromethyl)thieno[2,3-B]pyridine-2-carboxamide
- 6-[4-(Allyloxy)phenyl]-3-amino-N-(4-chlorophenyl)-4-(trifluoromethyl)thieno[2,3-B]pyridine-2-carboxamide
Uniqueness
The uniqueness of 6-[4-(Allyloxy)phenyl]-3-amino-4-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]thieno[2,3-B]pyridine-2-carboxamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of multiple trifluoromethyl groups enhances its stability and lipophilicity, making it a valuable compound for various applications.
Properties
CAS No. |
609794-48-1 |
---|---|
Molecular Formula |
C25H17F6N3O2S |
Molecular Weight |
537.5 g/mol |
IUPAC Name |
3-amino-6-(4-prop-2-enoxyphenyl)-4-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]thieno[2,3-b]pyridine-2-carboxamide |
InChI |
InChI=1S/C25H17F6N3O2S/c1-2-10-36-16-8-6-13(7-9-16)18-12-17(25(29,30)31)19-20(32)21(37-23(19)34-18)22(35)33-15-5-3-4-14(11-15)24(26,27)28/h2-9,11-12H,1,10,32H2,(H,33,35) |
InChI Key |
RJXPKRNHHSGGLM-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOC1=CC=C(C=C1)C2=NC3=C(C(=C2)C(F)(F)F)C(=C(S3)C(=O)NC4=CC=CC(=C4)C(F)(F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.